molecular formula C11H24Cl2N2 B3363906 1-Methyl-4,4'-bipiperidine dihydrochloride CAS No. 1071634-39-3

1-Methyl-4,4'-bipiperidine dihydrochloride

Cat. No.: B3363906
CAS No.: 1071634-39-3
M. Wt: 255.22 g/mol
InChI Key: WBRHBLOALHYJLC-UHFFFAOYSA-N
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Description

1-Methyl-4,4’-bipiperidine dihydrochloride is an organic compound with the molecular formula C11H24Cl2N2. It is a derivative of bipiperidine, a bicyclic compound consisting of two piperidine rings. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-4,4’-bipiperidine dihydrochloride can be synthesized through a series of chemical reactions involving piperidine derivatives. One common method involves the methylation of 4,4’-bipiperidine followed by the addition of hydrochloric acid to form the dihydrochloride salt. The reaction typically requires controlled temperatures and the use of specific catalysts to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of 1-Methyl-4,4’-bipiperidine dihydrochloride involves large-scale chemical reactors where the reaction conditions are meticulously controlled. The process includes steps such as purification, crystallization, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4,4’-bipiperidine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Methyl-4,4’-bipiperidine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methyl-4,4’-bipiperidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It acts as an intercalating agent, inserting itself between DNA bases and disrupting normal cellular processes. This can lead to changes in gene expression and protein synthesis, which are crucial for its biological effects .

Comparison with Similar Compounds

    4,4’-Bipiperidine dihydrochloride: Similar in structure but lacks the methyl group.

    Piperazine dihydrochloride: Another bicyclic compound with different functional groups.

Uniqueness: 1-Methyl-4,4’-bipiperidine dihydrochloride is unique due to its specific methylation, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where precise molecular interactions are required .

Properties

IUPAC Name

1-methyl-4-piperidin-4-ylpiperidine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2.2ClH/c1-13-8-4-11(5-9-13)10-2-6-12-7-3-10;;/h10-12H,2-9H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBRHBLOALHYJLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)C2CCNCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-4,4'-bipiperidine dihydrochloride
Reactant of Route 2
1-Methyl-4,4'-bipiperidine dihydrochloride
Reactant of Route 3
Reactant of Route 3
1-Methyl-4,4'-bipiperidine dihydrochloride
Reactant of Route 4
Reactant of Route 4
1-Methyl-4,4'-bipiperidine dihydrochloride
Reactant of Route 5
1-Methyl-4,4'-bipiperidine dihydrochloride
Reactant of Route 6
1-Methyl-4,4'-bipiperidine dihydrochloride

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